[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid
Description
This compound features a 4-oxo-1,3-thiazolidine core linked to a (3-phenyl-2-propenylidene)hydrazone group and an acetic acid moiety. Thiazolidinone derivatives are known for diverse bioactivities, including antimicrobial, antifungal, and antidiabetic properties .
Properties
Molecular Formula |
C16H16N4O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N4O4S/c21-13(17-10-14(22)23)9-12-15(24)19-16(25-12)20-18-8-4-7-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,17,21)(H,22,23)(H,19,20,24)/b7-4+,18-8+ |
InChI Key |
VPKCLIDYXFKSPK-FLGOTCTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Biological Activity
[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a thiazolidine ring, an acetic acid moiety, and a hydrazone linkage, which contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Research indicates that it may have antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
- Cancer Cell Inhibition : Some studies have reported that it can inhibit the proliferation of certain cancer cell lines.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : It might influence various signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Signaling Modulation | Affects cell signaling pathways |
Case Studies
- Antioxidant Study : A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups.
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent against infections.
- Cancer Research : A recent study evaluated the effects of the compound on breast cancer cell lines, revealing a dose-dependent reduction in cell viability and induction of apoptosis.
Comparison with Similar Compounds
Core Thiazolidinone Modifications
- Key Insight: The thiazolidinone core tolerates diverse substitutions. Chlorinated aryl groups (e.g., 4-chlorophenyl) enhance anti-parasitic activity , while thioxo analogs (C=S) improve antifungal potency .
Hydrazone Linkage Variations
- Key Insight : Electron-donating groups (e.g., -N(CH₃)₂) increase solubility but may reduce membrane permeability. Aromatic substituents like phenylpropenylidene balance lipophilicity and planarity for target engagement.
Physicochemical Properties
- Key Insight : Electron-withdrawing substituents (e.g., Cl) lower C=O stretching frequencies in IR, while aryl groups influence aromatic proton shifts in NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
